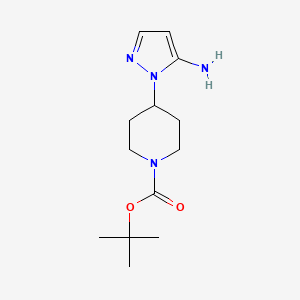
4-(5-Amino-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Amino-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a pyrazolyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Amino-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of Piperidine Derivative: Piperidine is reacted with tert-butyl chloroformate to form the tert-butyl ester derivative.
Introduction of Pyrazolyl Group: The pyrazolyl group is introduced through a nucleophilic substitution reaction, where a suitable pyrazolyl halide reacts with the piperidine derivative.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Amino-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Piperidine-1-carboxylic acid tert-butyl ester oxides.
Reduction Products: Reduced piperidine derivatives.
Substitution Products: Various substituted piperidines.
Scientific Research Applications
4-(5-Amino-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 4-(5-Amino-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(5-Amino-pyrazol-1-yl)benzenesulfonamide: This compound is structurally similar but features a benzenesulfonamide group instead of the piperidine ring.
5-Amino-1-phenyl-1H-pyrazol-4-yl derivatives: These compounds have a phenyl group attached to the pyrazolyl ring.
Uniqueness: 4-(5-Amino-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its piperidine ring, which provides distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl 4-(5-aminopyrazol-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-8-5-10(6-9-16)17-11(14)4-7-15-17/h4,7,10H,5-6,8-9,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPWROXEQAURAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
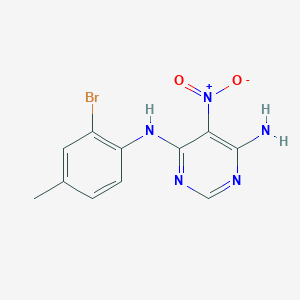
![5-(2-Aminoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2959227.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-(propylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2959229.png)
![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone](/img/structure/B2959230.png)
![N'-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2959232.png)
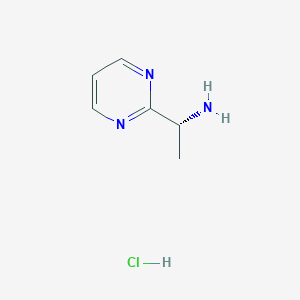
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide](/img/structure/B2959234.png)
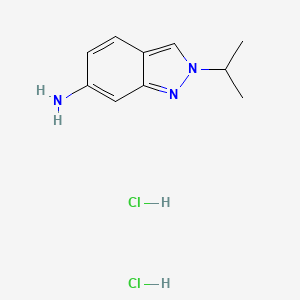
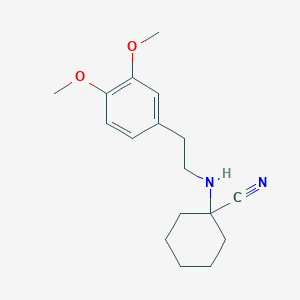
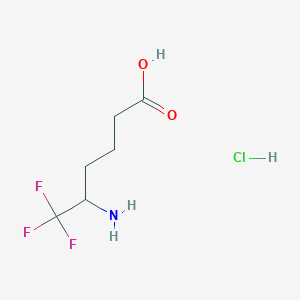
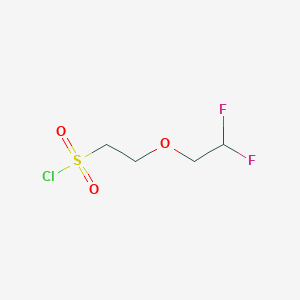
![1-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2959244.png)
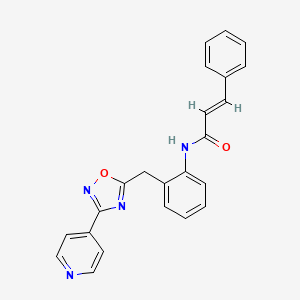
![2-[4-(4-Acetylphenyl)piperazin-1-yl]-3-benzyl-3,4-dihydroquinazolin-4-one](/img/structure/B2959246.png)
